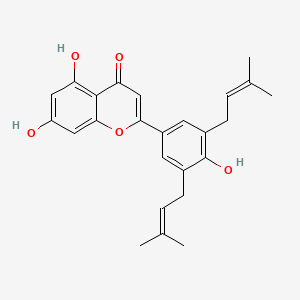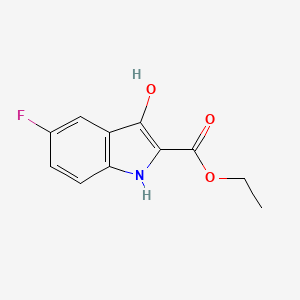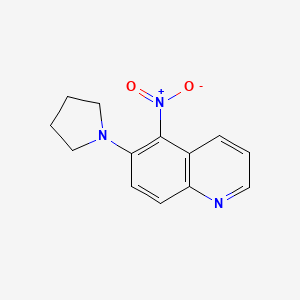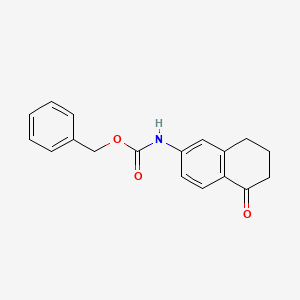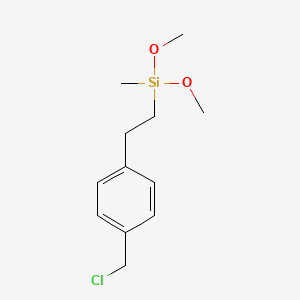
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is a chemical compound with the molecular formula C12H19ClO2Si . It has a molecular weight of 258.81 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane . The InChI string is InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 . The Canonical SMILES string is COSi(CCC1=CC=C(C=C1)CCl)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.81 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass is 258.0842841 g/mol and the monoisotopic mass is also 258.0842841 g/mol . The topological polar surface area is 18.5 Ų . The compound has 16 heavy atoms . The formal charge is 0 . The complexity of the compound is 190 .科学的研究の応用
Alkylation to Benzene
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane and related compounds have been used in Friedel–Crafts alkylation reactions with benzene, demonstrating varying reactivities based on the substituents at the silicon and the alkylene-chain spacer. The study by Yoo et al. (2000) revealed that alkylation reactions could proceed at temperatures ranging from room temperature to 200°C, with reactivity influenced by the number of methyl groups at silicon and the alkylene length. However, decomposition of alkylation products was observed with two or more methyl groups substituted at silicon, indicating a nuanced behavior in reactions involving such chloroalkylsilanes (Yoo, Kim, Lee, Lee, & Jung, 2000).
Flame Retardancy in Polypropylene
Li et al. (2005) investigated a novel silicon-containing intumescent flame retardant (PSiN II) incorporated into polypropylene (PP). The study found that PSiN II enhanced flame retardancy, as indicated by a higher limiting oxygen index value and improved thermal degradation behavior. The morphology of the char formed at high temperatures demonstrated that the presence of silicon, phosphorus, and nitrogen in PSiN II provided a better barrier for the transfer of heat and mass during fire, indicating its utility for improving flame resistance in materials (Li, Zhong, Wei, & Jiang, 2005).
Genetic Mutation and Micronuclei Induction
The potential genetic effects of siloranes, compounds related to the organosilane family, were examined by Schweikl et al. (2004). This study analyzed the formation of micronuclei and induction of gene mutations in mammalian cells, indicating that some oxiranes and siloranes could induce genetic effects at two endpoints. Although the study does not directly involve (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane, it suggests that the reactivity of siloranes and related compounds could have biological implications, warranting consideration in materials science and health-related applications (Schweikl, Schmalz, & Weinmann, 2004).
Novel Polyurethanes from Vegetable Oils
Silicon-containing polyols synthesized through hydrosilylation were utilized by Lligadas et al. (2006) to create biobased silicon-containing polyurethanes. These materials demonstrated varied thermal and mechanical properties, highlighting the role of silicon in enhancing material performance, such as fire resistance, which is crucial for applications requiring durable and flame-retardant materials (Lligadas, Ronda, Galià, & Cádiz, 2006).
Corrosion Protection and Adhesion Improvement
Parhizkar et al. (2018) explored the impact of graphene oxide (GO) nano-fillers in sol-gel-based silane coatings on steel substrates. The incorporation of methyltriethoxysilane (MTES) and tetraethylorthosilicate (TEOS) with functionalized GO significantly improved corrosion resistance and adhesion properties of epoxy coatings. This research underscores the utility of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane and related compounds in enhancing material properties for protective applications (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).
特性
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQZMSEXOKVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Chloromethyl)phenylethyl)methyldimethoxysilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

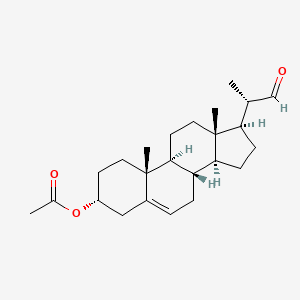
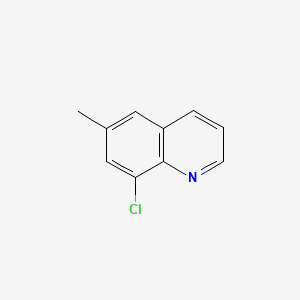
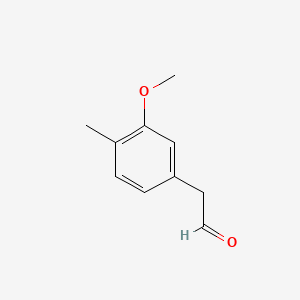
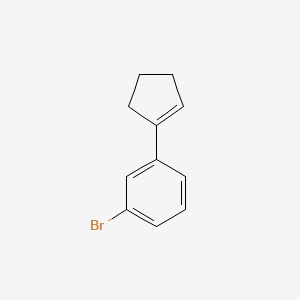
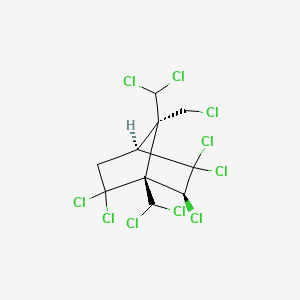

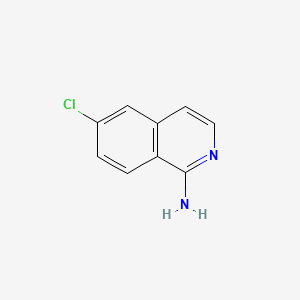
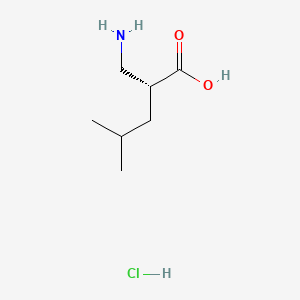
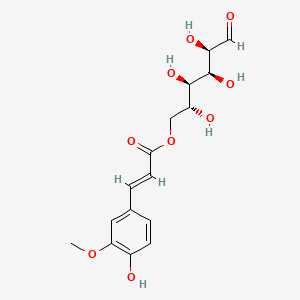
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
